

An In-depth Technical Guide to 5-TAMRA-DBCO

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Compound of Interest

Compound Name: TAMRA DBCO, 5-isomer

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 5-Carboxytetramethylrhodamine-Dibenzocyclooctyne (5-TAMRA-DBCO), a fluorescent labeling reagent critical for modern bioconjugation and cellular imaging. It combines the bright, photostable fluorophore 5-TAMRA with the highly reactive DBCO moiety, enabling precise, copper-free labeling of biomolecules.

Core Structure and Properties

5-TAMRA-DBCO is a derivative of the well-known tetramethylrhodamine (TAMRA) dye, engineered to include a dibenzocyclooctyne (DBCO) group. This structural modification allows it to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.^[1] Unlike other click reactions, SPAAC does not require a cytotoxic copper catalyst, making it an ideal tool for labeling in sensitive environments such as live cells and in vivo models. The molecule is the purified 5-isomer of TAMRA, ensuring consistency in conjugation and fluorescent properties.^[2]

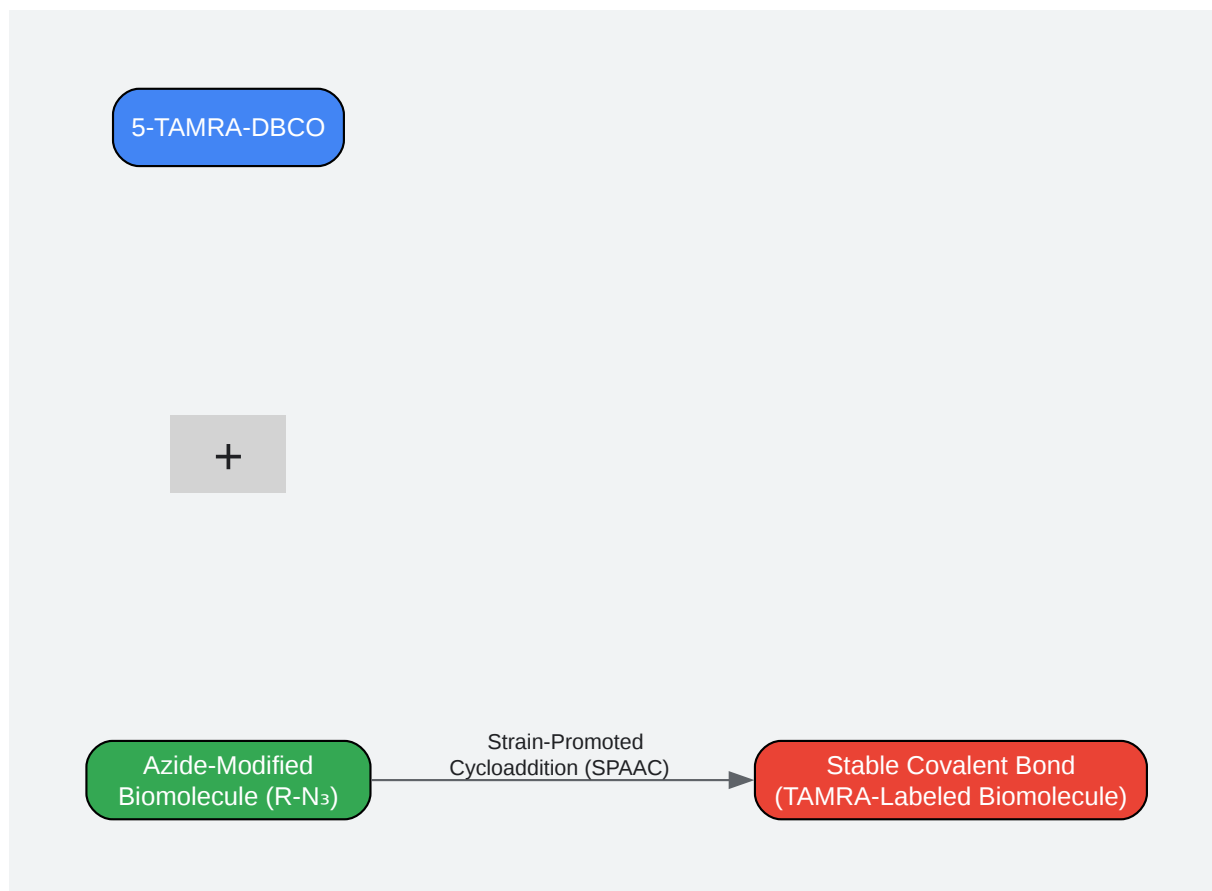
Physicochemical and Spectroscopic Data

The key properties of 5-TAMRA-DBCO are summarized below. These values are critical for designing and executing labeling experiments, particularly for selecting appropriate filter sets for fluorescence microscopy and spectroscopy.

Property	Value	Source(s)
Chemical Name	5-Carboxytetramethylrhodamine-Dibenzocyclooctyne	[3][1]
Synonyms	TAMRA DBCO, 5-isomer; TMR-DBCO	[3][1]
CAS Number	1911598-65-6	[3][1]
Molecular Formula	C ₄₆ H ₄₂ N ₄ O ₅	[1]
Molecular Weight	730.87 g/mol	[1][4]
Excitation Max (λ _{ex})	541 - 553 nm	[3][2][5]
Emission Max (λ _{em})	567 - 575 nm	[3][2][5]
Purity (HPLC)	≥95%	[1][2]
Solubility	DMSO, DMF	[1][2]
Storage Conditions	Store at -20°C, protected from light, desiccated	[1]

Mechanism of Action: Copper-Free Click Chemistry

The utility of 5-TAMRA-DBCO is centered on the SPAAC reaction. The DBCO group contains a highly strained triple bond within its eight-membered ring structure. This internal strain provides the necessary activation energy for a cycloaddition reaction with an azide group (N₃) without the need for an external catalyst. The reaction is rapid, forms a stable triazole linkage, and is highly specific, as neither the DBCO nor the azide moiety is typically found in biological systems.[1][6]



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Fig. 1: SPAAC reaction of 5-TAMRA-DBCO with an azide.

Experimental Protocols

Detailed and consistent protocols are essential for successful bioconjugation. Below are methodologies for preparing 5-TAMRA-DBCO and using it to label azide-modified biomolecules in both live cells and cell lysates.

Stock Solution Preparation

- Reagent Preparation: Allow the vial of 5-TAMRA-DBCO to warm to room temperature before opening to prevent moisture condensation.

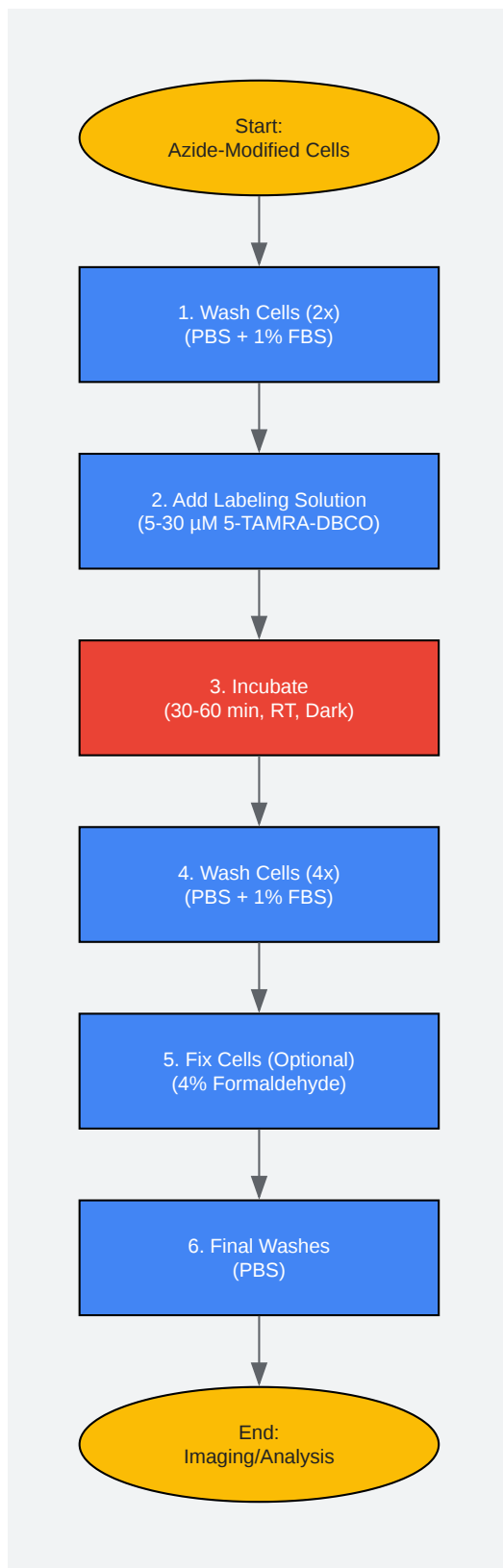
- **Solubilization:** Dissolve the reagent in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.^[1]^[2] For example, to create a 5 mM stock solution from 1 mg of 5-TAMRA-DBCO (MW = 730.87 g/mol), add 274 μ L of DMSO.
- **Storage:** Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light.^[1] When stored correctly, the solution is stable for several months.

Protocol for Labeling Azide-Modified Live Mammalian Cells

This protocol is adapted from established methods for labeling cells that have been metabolically engineered to incorporate azide groups into their biomolecules (e.g., via ManNAz).^[7]

- **Cell Culture:** Grow mammalian cells in an appropriate medium. Introduce an azide-derivatized metabolite (e.g., Ac4ManNAz) and incubate under standard conditions (e.g., 37°C, 5% CO₂) for 1-3 days to allow metabolic incorporation.
- **Cell Preparation:** Gently wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 1% Fetal Bovine Serum (FBS) to remove residual media.^[7]
- **Labeling:** Prepare a labeling solution of 5-TAMRA-DBCO in D-PBS with 1% FBS at a final concentration of 5-30 μ M. Remove the wash buffer from the cells and add the labeling solution.
- **Incubation:** Incubate the cells for 30-60 minutes at room temperature, protected from light.^[7]
- **Washing:** Remove the labeling solution and wash the cells four times with D-PBS containing 1% FBS to remove any unbound dye.^[7]
- **Fixation (Optional):** If endpoint analysis is desired, fix the cells with a 4% formaldehyde solution in D-PBS for 20 minutes at room temperature.^[7]

- Final Steps: Wash the cells two to three times with D-PBS. If desired, a nuclear counterstain like Hoechst 33342 can be applied. The cells are now ready for fluorescence imaging.[\[7\]](#)



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Fig. 2: Workflow for labeling live cells with 5-TAMRA-DBCO.

Key Applications and Advantages

The unique properties of 5-TAMRA-DBCO make it a versatile tool for a range of applications in biological research and drug development.

- **Live-Cell Imaging:** The biocompatibility of the copper-free reaction is paramount for studying dynamic processes in living systems without introducing artifacts from catalyst toxicity.[3]
- **Bioconjugation:** It is widely used for the fluorescent labeling of proteins, peptides, nucleic acids, and other azide-modified biomolecules for subsequent detection and analysis.[8]
- **FRET Analysis:** TAMRA is a classic Förster Resonance Energy Transfer (FRET) acceptor for fluorophores like FAM (fluorescein), enabling studies of molecular proximity and interaction. [1]

The primary advantages include:

- **Biocompatibility:** The absence of a copper catalyst ensures cell viability is maintained during labeling.[3]
- **High Efficiency and Speed:** The SPAAC reaction proceeds quickly and efficiently under physiological conditions.[1]
- **Excellent Photophysical Properties:** The TAMRA fluorophore offers bright, stable fluorescence with high quantum yield.[9]
- **Bioorthogonality:** The DBCO and azide functional groups are abiotic, ensuring the reaction is highly specific and does not interfere with native cellular processes.[6]

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